molecular formula C13H8N3NaO5 B157005 Sodium 5-[(4-nitrophenyl)azo]salicylate CAS No. 1718-34-9

Sodium 5-[(4-nitrophenyl)azo]salicylate

Cat. No. B157005
CAS RN: 1718-34-9
M. Wt: 309.21 g/mol
InChI Key: HXKKTXMJSVFQSL-UHFFFAOYSA-M
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Description

Sodium 5-[(4-nitrophenyl)azo]salicylate is a compound that is part of a broader class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linking aromatic rings. These compounds are known for their vivid colors and are widely used in various applications, including as spectrophotometric reagents for metal ion detection .

Synthesis Analysis

The synthesis of azo compounds typically involves the reaction of diazonium salts with phenols or amines. In the case of sodium 5-[(4-nitrophenyl)azo]salicylate, the synthesis would likely involve the coupling of a diazonium salt derived from 4-nitroaniline with salicylic acid or its sodium salt. The reaction conditions, such as pH and temperature, are crucial for the formation of the azo linkage and the yield of the product .

Molecular Structure Analysis

The molecular structure of azo compounds, including sodium 5-[(4-nitrophenyl)azo]salicylate, is characterized by a planar configuration around the azo group, with the aromatic rings typically in trans positions. This planarity is conducive to the conjugation that imparts the color properties of these dyes. The presence of substituents, such as nitro groups, can influence the electronic distribution and, consequently, the color of the compound .

Chemical Reactions Analysis

Azo compounds can undergo various chemical reactions, including proton-transfer reactions, which can be influenced by the presence of cyclodextrins. These reactions can affect the stability and color of the azo dyes. The inclusion of azo compounds into cyclodextrin cavities can also modulate their reactivity and interaction with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 5-[(4-nitrophenyl)azo]salicylate, such as solubility, photometric stability, and sensitivity to metal ions, are essential for its application as a spectrophotometric reagent. The compound forms a colored chelate with magnesium ions, which can be detected at specific wavelengths. The sensitivity of the reaction and its adherence to Beer's law are critical for quantitative analysis. The thermal behavior and the ability to form complexes with metals are also important properties that have been studied .

Scientific Research Applications

Supercapacitor Applications

Sodium 5-[(4-nitrophenyl)azo]salicylate, when combined with zinc, has been used in the production of nitrogen-doped nanoporous carbon, which is significant for supercapacitor applications. The carbonization of 5-[(4-nitrophenyl)azo]salicylate–zinc complex yields a material with a large surface area and excellent electrochemical performance, making it suitable for practical supercapacitor applications (Chen, He, Song, & Zhang, 2014).

Spectrophotometric Reagent for Magnesium

This compound reacts specifically with magnesium ions to form a yellow-colored chelate, useful in spectrophotometric methods for magnesium determination. This application is vital in analytical chemistry for accurate magnesium measurement in various materials (Betteridge & Yoe, 1962).

Azo Dye Synthesis

Sodium 5-[(4-nitrophenyl)azo]salicylate has been utilized in synthesizing azo dyes. These dyes, derived from salicylic acid and para-nitroaniline, have potential applications in textiles, showcasing color properties that vary based on the chemical composition of the azo dye (Kuzmina, Gusarov, Vu, & Kovalchukova, 2020).

Inclusion Reactions with Cyclodextrins

The compound is involved in kinetically significant inclusion reactions with cyclodextrins. These reactions can impact the rate of proton-transfer reactions, indicating a potential role in developing molecular complexes for various chemical applications (Yoshida & Fujimoto, 1982).

Non-Linear Optical Co-Polymer Synthesis

It has been used in the synthesis of photoconducting non-linear optical co-polymers. These polymers exhibit photoconducting properties, indicating their potential use in photorefractive systems and highlighting their significance in material science (Mukhopadhyay, 2017).

Safety And Hazards

NPS is harmful if swallowed . It may cause eye and skin irritation . In case of inhalation, it may cause respiratory tract irritation . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

sodium;2-carboxy-4-[(4-nitrophenyl)diazenyl]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9N3O5.Na/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21;/h1-7,17H,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKKTXMJSVFQSL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9024433
Record name C.I. Mordant Orange 1
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Molecular Weight

309.21 g/mol
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Physical Description

Dark yellow odorless powder; [Alfa Aesar MSDS]
Record name Alizarin Yellow R sodium salt
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Product Name

Sodium 5-[(4-nitrophenyl)azo]salicylate

CAS RN

1718-34-9
Record name Sodium 5-((4-nitrophenyl)azo)salicylate
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Record name Benzoic acid, 2-hydroxy-5-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:1)
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Record name Sodium 5-[(4-nitrophenyl)azo]salicylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
XY Chen, YY He, H Song, ZJ Zhang - RSC Advances, 2014 - pubs.rsc.org
Nitrogen-doped nanoporous carbon has been produced by the carbonization of a 5-[(4-nitrophenyl)azo]salicylate–zinc complex, which is prepared by mixing Zn2+ ion and sodium 5-[(4-…
Number of citations: 4 pubs.rsc.org
ZJ Zhang, C Dong, XY Ding, YK Xia - Journal of Alloys and Compounds, 2015 - Elsevier
We demonstrate a generalized but efficient ZnCl 2 activation method to produce nitrogen-containing nanoporous carbon materials, using 4-(4-nitrophenylazo)resorcinol, sodium 5-[(4-…
Number of citations: 43 www.sciencedirect.com
ZJ Zhang, HT Yi, XY Chen - Journal of Alloys and Compounds, 2015 - Elsevier
In this work, we demonstrate a simple template carbonization method to prepare nanoporous carbon materials, in which zinc citrate serves as carbon source and the ZnO substance …
Number of citations: 14 www.sciencedirect.com
E Gul, SA Shah, SNA Shah - Biomass‐Based Supercapacitors …, 2023 - Wiley Online Library
Much research has gone into the modification and advancement of energy storage devices to meet sustainable and clean energy needs. Since Donald L. Boos patented the …
Number of citations: 3 onlinelibrary.wiley.com

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